molecular formula C19H22ClN3O4S B2843121 N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide CAS No. 1251557-36-4

N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

Cat. No. B2843121
CAS RN: 1251557-36-4
M. Wt: 423.91
InChI Key: IRTWSKJYUNEQME-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide, commonly known as CP-690,550, is a small molecule drug that acts as a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, making them a promising target for the treatment of various inflammatory and autoimmune diseases.

Scientific Research Applications

Pharmacological Characterization

  • Kappa-Opioid Receptor Antagonist: A related compound, PF-04455242, demonstrated potential as a kappa-opioid receptor (KOR) antagonist. It showed high affinity for human, rat, and mouse KORs and selectivity in vivo, indicating its potential in treating depression and addiction disorders (Grimwood et al., 2011).

Chemical Synthesis and Modifications

  • New Salt Formation: An invention involving a related compound, N- {2 - [((2S) -3 - {[1- (4- chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4- hydroxyphenyl} acetamide benzoate, was used in pharmaceutical compositions and therapeutics (ジュリアン・ジョヴァンニーニ et al., 2005).
  • Discovery of Clinical Candidate: A related compound, K-604, was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with potential use in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c20-17-7-3-2-6-15(17)12-21-18(24)14-22-13-16(8-9-19(22)25)28(26,27)23-10-4-1-5-11-23/h2-3,6-9,13H,1,4-5,10-12,14H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTWSKJYUNEQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

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